2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)

Übersicht

Beschreibung

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) , also known by its chemical formula C20H25N3O2 , is a compound with an intriguing structure. It falls within the class of organic amides and exhibits interesting pharmacological properties. The compound’s systematic IUPAC name is N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide .

Synthesis Analysis

The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves intricate steps. Researchers have explored various synthetic routes to obtain this compound. One common approach is the condensation reaction between 2,6-dimethylaniline and 2-chloroacetamide . The resulting product undergoes further purification and characterization .

Molecular Structure Analysis

The molecular structure of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) reveals a central acetamide group flanked by two 2,6-dimethylphenyl moieties. The nitrogen atoms in the amide groups play a crucial role in its biological activity. The compound’s three-dimensional arrangement influences its interactions with biological targets .

Chemical Reactions Analysis

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) can participate in various chemical reactions. These include hydrolysis, oxidation, and amidation reactions. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .

Wissenschaftliche Forschungsanwendungen

Biological Screening and Fingerprint Applications

A study by Khan et al. (2019) explored a series of compounds related to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities. The research also demonstrated the application of these compounds in latent fingerprint analysis, showing effectiveness in detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Learning and Memory Enhancement in Rats

Sakurai et al. (1989) investigated the effects of a derivative of 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) on learning and memory in rats. The compound showed potential in enhancing cognitive functions in various experimental models (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

Herbicide Use in Agriculture

Weisshaar and Böger (1989) discussed the use of chloroacetamide herbicides, including compounds structurally related to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide), for controlling weeds in various crops. These herbicides have selective properties and are used in crops like cotton and maize (Weisshaar & Böger, 1989).

Molecular Conformation Studies

Gowda, Svoboda, and Fuess (2007) conducted a study on the molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, a related compound, highlighting its structural aspects. This research contributes to the understanding of the molecular structure of such compounds (Gowda, Svoboda, & Fuess, 2007).

Synthesis and Process Development

Guillaume et al. (2003) described a practical process for synthesizing a compound similar to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide). This study provides insights into the synthetic pathways and process development for such compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Wirkmechanismus

Target of Action

As an impurity in the synthesis of lidocaine hydrochloride , it may share similar targets with Lidocaine, which primarily acts on voltage-gated sodium channels in the neuronal cell membrane.

Mode of Action

If it acts similarly to Lidocaine, it would bind to the intracellular portion of sodium channels and block the influx of sodium ions. This prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation .

Result of Action

If it behaves like Lidocaine, it would cause a temporary blockage of nerve signal conduction, leading to a loss of sensation in the area where it is applied .

Eigenschaften

IUPAC Name |

2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJGNLKESQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745798-07-6 | |

| Record name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

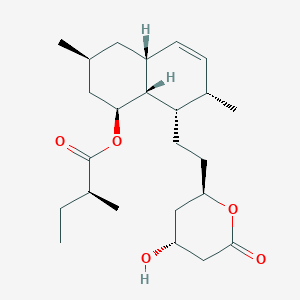

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

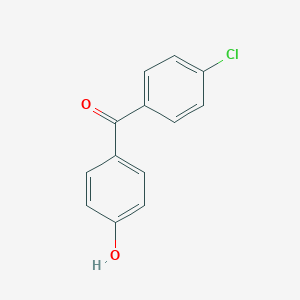

![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone](/img/structure/B194601.png)